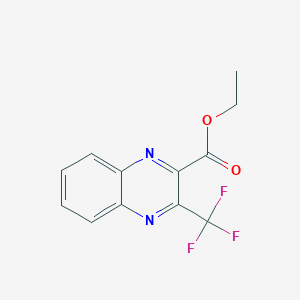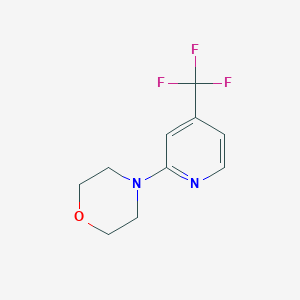
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine
Descripción general
Descripción
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine, also known as TFMPM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry. It has an empirical formula of C10H11F3N2O and a molecular weight of 232.20 .
Synthesis Analysis
The synthesis of compounds like TFMPM generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMPM includes a morpholine ring and a pyridine ring with a trifluoromethyl group attached . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
TFMPM has a molecular weight of 232.20 and an empirical formula of C10H11F3N2O . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Heteroaromatic Synthesis and Spectroscopic Properties
- Hetarenium salts, including derivatives of 4-(morpholin-4-yl)pyridine, were synthesized from pentafluoropyridine and studied for their spectroscopic properties. These compounds, including a variant of 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine, showed potential in the field of heterocyclic chemistry (Schmidt, Mordhorst, Namyslo, & Telle, 2007).
Photophysics and Biomolecular Binding
- New series of quinolines, including derivatives with a morpholin-4-yl group, were synthesized and showed significant interactions with ct-DNA, attributed to π-stacking and hydrogen-bonding interactions. These studies highlight the photophysical properties and potential biological applications of such compounds (Bonacorso et al., 2018).
Metabolism Study in Pharmaceuticals
- A metabolism study of a pharmaceutical compound related to 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine was conducted, revealing insights into the structural changes during the metabolism process. This research is crucial for understanding the pharmacokinetics of related drugs (Varynskyi & Kaplaushenko, 2020).
Luminescent Lanthanide Ion Complexes
- A study on luminescent lanthanide ion complexes, including those with pyridine derivatives, demonstrated their potential in the field of materials science, particularly in creating luminescent solutions (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).
Kinase Inhibition for Medical Applications
- A compound structurally related to 4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine was studied as part of the PI3K-AKT-mTOR pathway inhibition, demonstrating the potential of such structures in developing novel inhibitors for medical applications (Hobbs et al., 2019).
Safety And Hazards
Direcciones Futuras
The demand for TFMP derivatives, like TFMPM, has been increasing steadily over the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . This suggests that TFMPM and similar compounds will continue to be an area of interest in various fields of research and industry.
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-14-9(7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOSYRMUYALROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579227 | |
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)pyridin-2-yl)morpholine | |
CAS RN |
220459-55-2 | |
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



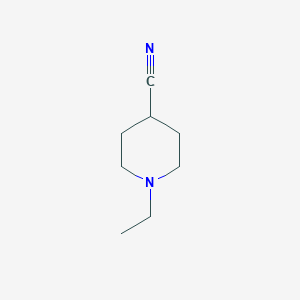
![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)
![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
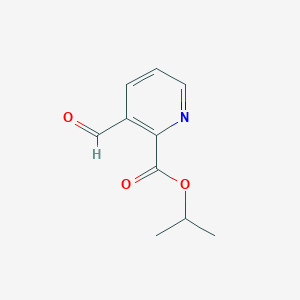

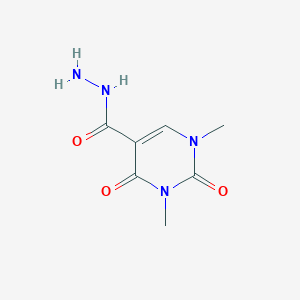
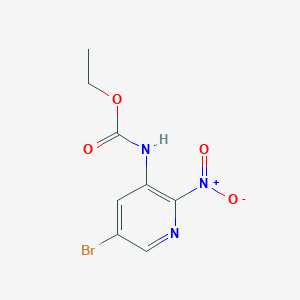
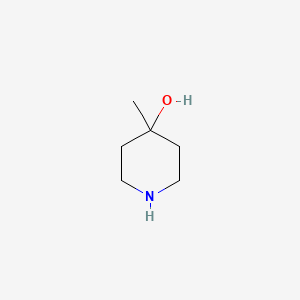

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
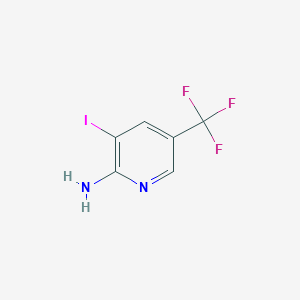
![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)
